![molecular formula C20H23N3O6S B466576 2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 433690-91-6](/img/structure/B466576.png)
2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound is not clearly mentioned in the search results. For a detailed synthesis analysis, it would be best to refer to a specific research paper or a chemical database that provides the synthesis process .Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the compound. Unfortunately, the specific molecular structure of “2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide” is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide” are not specified in the search results. For a comprehensive chemical reactions analysis, it would be best to refer to a specific research paper or a chemical database that provides such information .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide” such as melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Antitubercular Agents
A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which are structurally similar to the compound , were designed, synthesized, and assessed for their antitubercular activities . These derivatives showed potent or moderate activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL .
Treatment of Rifampin-Resistant Tuberculosis
The most potent derivative of the compound showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 . This suggests potential use in the treatment of rifampin-resistant tuberculosis.
Safety Profile
The compound demonstrated no inhibitory effects against six different tumor cell lines by a MTT assay and had a good safety profile in a vero cell line . This indicates that it could be a safe therapeutic agent.
Affordable Antitubercular Agents
The compound provides a good lead for subsequent optimization in search of novel affordable antitubercular agents .
Deubiquitinase Inhibitors
A new wave of 4-(2-nitrophenoxy)benzamide derivatives, which are structurally similar to the compound , was designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . The molecular docking of the designed compounds against deubiquitinase enzymes of various viruses was carried out .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-15-10-12-22(13-11-15)30(27,28)19-8-2-16(3-9-19)21-20(24)14-29-18-6-4-17(5-7-18)23(25)26/h2-9,15H,10-14H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBBXTBBNQBNGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide |
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